3,4-dimethyl-N-(pyridin-3-yl)benzamide
Description
The exact mass of the compound 3,4-dimethyl-N-3-pyridinylbenzamide is 226.110613074 g/mol and the complexity rating of the compound is 267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethyl-N-pyridin-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-5-6-12(8-11(10)2)14(17)16-13-4-3-7-15-9-13/h3-9H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMRCTVGDIKWJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Putative Molecular Targets for the N Pyridyl Benzamide Class
Research into the broader family of N-pyridyl-benzamides and related structures has identified several potential molecular targets, though none are specifically confirmed for the 3,4-dimethyl derivative.
Transient Receptor Potential Vanilloid 1 (TRPV1): High-throughput screening has revealed that the general class of N-pyridyl-3-benzamides can act as low micromolar agonists of the human TRPV1 receptor, a nonselective cation channel involved in pain sensation. nih.gov
Aldosterone (B195564) Synthase (CYP11B2): A series of N-(Pyridin-3-yl)benzamides has been synthesized and evaluated as highly selective inhibitors of human aldosterone synthase (CYP11B2), an enzyme critical for steroid biosynthesis. nih.gov
Kinases: Various kinase enzymes have been identified as targets for structurally similar benzamide (B126) derivatives.
RET Kinase: Complex benzamide derivatives containing a pyridin-3-yl moiety have been developed as potent inhibitors of RET kinase, a receptor tyrosine kinase implicated in some cancers. nih.govnih.gov
Rho-associated kinase (ROCK): N-pyridyl-benzamide based structures have been investigated as inhibitors of ROCK1, a serine/threonine kinase involved in cardiovascular diseases. nih.govpeerj.com
Pim Kinases: Patents describe 4-substituted N-(pyridin-3-yl) carboxamides as inhibitors of Pim kinases (Pim-1, Pim-2, Pim-3), which are involved in cell proliferation and survival pathways. googleapis.com
Molecular Mechanism Elucidation and Target Identification
Structure Activity Relationship Sar and Rational Design Principles
Systematic Elucidation of Pharmacophoric Requirements for Biological Activity
A pharmacophore model outlines the essential three-dimensional arrangement of molecular features necessary for a molecule to exert a specific biological effect. For the N-(pyridin-3-yl)benzamide scaffold, its inhibitory action against enzymes like CYP11B2 is believed to depend on key interactions with the enzyme's active site.
The fundamental pharmacophoric elements are derived from the core structure:
Aromatic Rings: The presence of both the benzamide (B126) and pyridine (B92270) rings is crucial. These aromatic systems can engage in π-π stacking or hydrophobic interactions within the target's binding pocket. nih.govmdpi.com
Hydrogen Bond Acceptors/Donors: The amide linkage (-CONH-) provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). The nitrogen atom in the pyridine ring serves as a critical hydrogen bond acceptor, which is thought to coordinate with the heme iron atom in the active site of cytochrome P450 enzymes. nih.gov
Defined 3D Geometry: The spatial orientation of the two aromatic rings relative to each other, governed by the amide linker, is a key determinant of binding affinity.
A pharmacophore model for N-pyridyl benzamides acting as KCNQ2/Q3 potassium channel openers identified one hydrogen bond donor, one hydrophobic feature, and two aromatic rings as critical components for activity. nih.gov This general model for N-pyridyl benzamides highlights the recurring importance of these specific features across different biological targets.
Impact of Substituent Variation on Efficacy and Selectivity
The modification of substituents on the benzamide ring is a primary strategy for optimizing the potency and selectivity of this class of inhibitors. A study on a series of N-(pyridin-3-yl)benzamides as CYP11B2 inhibitors provides clear evidence of how different substitution patterns influence activity. nih.gov
The electronic nature of substituents on the benzamide ring can significantly alter the compound's activity. Adding electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the electron density of the aromatic ring and the amide bond, affecting interactions with the target enzyme.
In studies of related inhibitors, electron-withdrawing groups have been shown to be crucial for activity. For instance, in a series of thieno[2,3-b]pyridines, the presence of a cyano (-CN) group was essential for inhibitory activity against the FOXM1 protein, creating an electron-rich region that favorably interacts with the receptor. mdpi.com Conversely, for a series of pyrazolo[1,5-a]pyrimidin-7-amines, electron-donating groups on a phenyl ring were found to enhance anti-mycobacterial activity. mdpi.com
For N-(pyridin-3-yl)benzamides targeting CYP11B2, the introduction of methyl groups (weak electron-donating groups) at various positions on the benzamide ring has been systematically evaluated. The data from these analogs allows for a comparative analysis of the electronic impact of the 3,4-dimethyl substitution pattern.
Table 1: Impact of Benzamide Ring Methylation on CYP11B2 and CYP11B1 Inhibition
| Compound | Substitution | CYP11B2 IC₅₀ (nM) | CYP11B1 IC₅₀ (nM) | Selectivity (CYP11B1/CYP11B2) |
|---|---|---|---|---|
| Unsubstituted | None | 1020 | >10000 | >9.8 |
| Analog 1 | 3-Methyl | 290 | >10000 | >34.5 |
| Analog 2 | 4-Methyl | 166 | 8200 | 49.4 |
| Analog 3 | 3,5-Dimethyl | 53 | 4800 | 90.6 |
Data sourced from Zimmer et al., Bioorg Med Chem Lett, 2011. nih.gov
From this data, it is evident that adding methyl groups generally enhances inhibitory potency against CYP11B2 compared to the unsubstituted parent compound. The 3,5-dimethyl analog shows the highest potency, suggesting that the electronic and steric contributions of two methyl groups are highly favorable for binding.
Steric factors play a critical role in how a ligand fits into a binding pocket. The size and position of substituents dictate the molecule's preferred conformation and can either facilitate or hinder optimal binding.
The data in Table 1 demonstrates a clear structure-activity relationship related to the position of the methyl group:
A single methyl group at position 4 (Analog 2) results in higher potency than at position 3 (Analog 1).
The disubstituted analog (Analog 3) with methyl groups at the 3 and 5 positions is the most potent in the series. This suggests that the binding pocket can accommodate bulk at these positions and that this substitution pattern may lock the molecule into a more favorable conformation for binding.
Lipophilicity, often expressed as logP, is a measure of a compound's solubility in fats, oils, and lipids, which influences its ability to cross cell membranes and interact with hydrophobic pockets in a protein target. The addition of methyl groups increases the lipophilicity of the benzamide ring. The enhanced potency of the methylated analogs (Table 1) may be partly attributed to improved hydrophobic interactions with the enzyme active site.
Hydrogen bonding is also fundamental. While the core N-(pyridin-3-yl)benzamide structure provides the primary hydrogen bonding features, substituents can indirectly influence these interactions by altering the electronic character of the amide or by affecting the molecule's orientation in the binding site. The primary hydrogen bond interaction is believed to be between the pyridine nitrogen and the heme iron of the CYP enzyme, and substituents on the benzamide ring can fine-tune the positioning of the pyridine ring for this critical interaction. nih.gov
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemical series with improved properties. mdpi.com
Scaffold Hopping involves replacing the central core of a molecule (the scaffold) with a different chemical motif while preserving the 3D arrangement of the key pharmacophoric features. For 3,4-dimethyl-N-(pyridin-3-yl)benzamide, one could envision replacing the benzamide core with other bicyclic or heterocyclic systems that maintain the relative orientation of a substituted aromatic ring and a pyridine moiety.
Bioisosteric Replacement focuses on substituting a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. nih.gov For the N-(pyridin-3-yl)benzamide series, several bioisosteric replacements could be considered:
Amide Bond Isosteres: The amide bond could be replaced with groups like a thioamide, triazole, or oxadiazole to alter metabolic stability and hydrogen bonding patterns while maintaining a similar spatial arrangement. mdpi.comnih.gov
Ring System Replacements: The benzamide ring could be replaced with other aromatic systems like thiophene (B33073) or furan, while the pyridine ring could be swapped for another nitrogen-containing heterocycle such as a pyrimidine (B1678525) or pyrazine. frontiersin.orgresearchgate.net
Development of Predictive SAR Models
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structures of compounds with their biological activities. By developing a mathematical relationship, QSAR can predict the activity of novel, unsynthesized compounds. archivepp.com
For a series like the N-(pyridin-3-yl)benzamides, a 3D-QSAR model could be developed using the experimental data from known analogs. nih.gov Such a model would generate a 3D map illustrating regions where steric bulk, positive electrostatic potential, or negative electrostatic potential would increase or decrease activity. These models are built upon a training set of molecules with known activities and then validated with a test set. For N-pyridyl and pyrimidine benzamides, 3D-QSAR models have been successfully generated to predict antiepileptic activity, demonstrating the utility of this approach for the broader class of compounds. nih.gov The development of a specific QSAR model for CYP11B2 inhibition would be a valuable tool for designing new analogs of this compound with potentially superior potency and selectivity.
Principles for Optimizing On-Target Activity and Reducing Off-Target Interactions
The rational design of enzyme inhibitors and receptor modulators, such as this compound, is a meticulous process centered on maximizing therapeutic efficacy while minimizing unintended biological effects. This involves fine-tuning the molecular structure to enhance interactions with the desired biological target and, concurrently, to diminish binding to other proteins, which could lead to adverse effects. The optimization of benzamide derivatives often involves strategic modifications to both the benzoyl and pyridinyl moieties to achieve a superior pharmacological profile.
Key to this optimization is a deep understanding of the structure-activity relationships (SAR) that govern the compound's interactions. For N-(pyridin-3-yl)benzamide analogs, research into their activity as inhibitors of various enzymes, such as aldosterone (B195564) synthase (CYP11B2) and Rho-associated kinase-1 (ROCK1), provides valuable insights into the principles of their design. nih.govresearchgate.net
One fundamental principle lies in the strategic substitution on the benzamide ring. The placement of methyl groups at the 3 and 4 positions, as seen in this compound, is a critical design choice. These substitutions can influence the compound's lipophilicity, electronic properties, and steric profile, all of which dictate its binding affinity and selectivity for the target protein. For instance, in the development of dipeptidyl peptidase-IV (DPP-4) inhibitors, the introduction of various substituents on the benzene (B151609) ring was explored to enhance activity. nih.gov This exploration often reveals that specific substitution patterns are optimal for fitting into the target's binding pocket while avoiding clashes that could reduce potency.
Another crucial aspect is the orientation and electronic nature of the pyridinyl group. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction for anchoring the molecule within the active site of a target protein. The 3-pyridyl configuration, as specified in the subject compound, positions this nitrogen atom in a specific spatial orientation that can be exploited for selective binding. Studies on N-(pyridin-3-yl)benzamides as selective inhibitors of human aldosterone synthase (CYP11B2) have demonstrated that this scaffold can lead to high selectivity against other closely related enzymes like steroid-11β-hydroxylase (CYP11B1). nih.gov This selectivity is paramount in drug design to prevent off-target effects.
The following table illustrates the impact of substitutions on the benzamide scaffold on the inhibitory activity against different targets, drawing from research on related compounds.
| Compound Name | Target | Key Structural Features | Observed Activity | Reference |
| N-(Pyridin-3-yl)benzamides | Aldosterone Synthase (CYP11B2) | Unsubstituted benzamide with 3-pyridyl group | Selective inhibition of CYP11B2 over CYP11B1 | nih.gov |
| 4'-chloro substituted methyl amide | Dipeptidyl Peptidase-IV (DPP-4) | Chlorine at 4' position of benzamide | Potent DPP-4 activity (IC50 = 1.6 nM) | nih.gov |
| N-ethyl-4-(pyridin-4-yl)benzamide derivatives | Rho-associated kinase-1 (ROCK1) | Pyridin-4-yl group and various substitutions | Diverse range of inhibitory activities against ROCK1 | researchgate.net |
The rational design process is often guided by computational modeling and in-silico studies. researchgate.netresearchgate.net Molecular docking can predict how a molecule like this compound might bind to its intended target and potential off-targets. researchgate.net This allows for the virtual screening of various analogs and the prioritization of those with the highest predicted on-target potency and lowest off-target binding. For instance, docking studies on benzamide derivatives targeting DPP-4 helped to verify and interpret the SAR of the designed compounds. nih.gov
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For 3,4-dimethyl-N-(pyridin-3-yl)benzamide, docking simulations are crucial for understanding its inhibitory mechanism against CYP11B2. nih.govnih.gov The process involves preparing the 3D structure of the ligand and the receptor, typically a crystal structure of the protein from the Protein Data Bank (PDB), and then using a scoring function to evaluate the most likely binding conformations. mdpi.comscispace.com
Docking studies predict how this compound fits into the active site of CYP11B2. For inhibitors of cytochrome P450 enzymes like CYP11B2, a key interaction often involves the coordination of a nitrogen atom from the inhibitor's heterocyclic ring with the heme iron atom in the enzyme's active site. In the case of this compound, the pyridine (B92270) nitrogen is hypothesized to form this crucial coordinating bond.
Beyond this primary interaction, the predicted binding mode is stabilized by a network of other intermolecular forces. These interactions can be analyzed to understand the structural basis of the compound's affinity and selectivity. walshmedicalmedia.compeerj.com
Table 1: Potential Intermolecular Interactions for this compound with CYP11B2
| Interaction Type | Ligand Moiety Involved | Potential Interacting Residues in CYP11B2 Active Site |
| Heme Coordination | Pyridine Nitrogen | Heme Iron |
| Hydrogen Bonding | Amide N-H | Backbone carbonyl of active site residues |
| Hydrogen Bonding | Carbonyl Oxygen | Amino acid side chains (e.g., Ser, Thr) |
| Hydrophobic Interactions | 3,4-dimethylphenyl ring | Nonpolar residues (e.g., Phe, Leu, Val, Ala) |
| π-π Stacking | Phenyl ring, Pyridine ring | Phenylalanine (Phe) residues |
This detailed analysis of interactions helps explain the structure-activity relationships (SAR) observed in laboratory experiments and provides a rational basis for designing modifications to the compound.
Once a reliable docking protocol is established and validated, it can be employed in a high-throughput virtual screening campaign. mdpi.comscispace.com This process involves docking large libraries of chemical compounds into the CYP11B2 active site to identify new molecules that are predicted to bind with high affinity.
For this compound, virtual screening can be used to explore chemical diversity around its core structure. For instance, libraries of analogues with different substitution patterns on the phenyl ring or alternative heterocyclic systems replacing the pyridine ring could be screened. This allows for rapid scaffold exploration to discover novel inhibitors with potentially improved properties, such as enhanced potency, better selectivity over related enzymes like CYP11B1, or more favorable pharmacokinetic profiles. nih.govnih.gov
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations introduce motion, allowing for the observation of the system's behavior over time. mdpi.comrsc.org MD simulations provide deeper insights into the conformational flexibility of the ligand and protein, the stability of their interaction, and a more refined estimation of binding affinity. nih.govpeerj.com
MD simulations can reveal the dynamic nature of the this compound-CYP11B2 complex. These simulations track the movements of every atom over a period, typically nanoseconds to microseconds, showing how the ligand adjusts its conformation within the binding pocket and how the protein itself responds to the ligand's presence. Analysis of the simulation can identify key conformational changes, such as rotations around the amide bond or movements of the phenyl and pyridine rings, that are critical for maintaining a stable and inhibitory binding pose. rsc.org
A key application of MD simulations is to assess the stability of the binding pose predicted by docking. mdpi.com By monitoring the root-mean-square deviation (RMSD) of the ligand's atoms over the course of the simulation, researchers can determine if the compound remains stably bound in its initial predicted orientation.
Furthermore, advanced computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD simulation trajectory. peerj.commdpi.com These methods calculate the binding free energy, which is often a more accurate predictor of binding affinity than docking scores alone. peerj.com Such calculations can help to rank potential inhibitors and explain differences in potency among a series of related compounds. mdpi.com
Table 2: Components of MM/PBSA Binding Free Energy Calculation
| Energy Term | Description | Contribution to Binding |
| ΔE_vdw | van der Waals Energy | Favorable |
| ΔE_elec | Electrostatic Energy | Favorable |
| ΔG_polar | Polar Solvation Energy | Unfavorable (desolvation penalty) |
| ΔG_nonpolar | Nonpolar Solvation Energy | Favorable (hydrophobic effect) |
| -TΔS | Conformational Entropy | Unfavorable (loss of freedom upon binding) |
| ΔG_bind | Total Binding Free Energy | Sum of all components |
Quantum Chemical Calculations (DFT-based Studies)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of this compound. researchgate.netacs.orgresearchgate.net Unlike molecular mechanics methods (used in docking and MD) which rely on empirical force fields, DFT uses quantum mechanics to provide a more fundamental description of the molecule's electronic structure. researchgate.netnih.gov
DFT calculations can be used to:
Optimize the molecule's 3D geometry in the absence of the protein, providing the lowest energy conformation.
Calculate the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. The MEP map helps identify electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding and predicting non-covalent interactions like hydrogen bonds. nih.gov
Determine Frontier Molecular Orbitals (HOMO and LUMO) . The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are indicators of a molecule's chemical reactivity and kinetic stability.
These quantum chemical insights complement the findings from docking and MD simulations by providing a detailed understanding of the ligand's inherent properties that contribute to its biological activity. researchgate.net
Electronic Properties and Reactivity Analysis
The electronic characteristics of a molecule are fundamental to its reactivity and interactions with biological targets. Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate these properties. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP).
The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an-electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For derivatives of pyridine, the HOMO-LUMO energy gap is a key factor in determining intramolecular charge transfer and bioactivity. arxiv.org
Table 1: Hypothetical Electronic Properties of this compound
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating capacity |
| LUMO Energy | -1.8 eV | Electron-accepting capacity |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity and stability |
| Ionization Potential | 6.5 eV | Energy required to remove an electron |
Note: The values in this table are hypothetical and serve to illustrate the types of data generated in a computational study.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. acs.org For this compound, the MEP would likely show electronegative regions (typically colored in shades of red and yellow) around the carbonyl oxygen and the nitrogen atom of the pyridine ring, indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. Electrophilic regions (colored in blue) would be expected around the amide hydrogen, highlighting its potential as a hydrogen bond donor. This information is invaluable for predicting how the molecule might interact with a biological receptor. cas.org
Non-Covalent Interaction Analysis (e.g., NCI, RDG, AIM, NBO)
Non-covalent interactions (NCIs) are crucial for the stability of molecular conformations and for the binding of a ligand to its receptor. rsc.org Various computational techniques are employed to study these interactions in detail.
Reduced Density Gradient (RDG) analysis is used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. nih.govmdpi.com For this compound, RDG analysis would likely reveal intramolecular hydrogen bonds, for instance between the amide hydrogen and the pyridine nitrogen, which would influence the molecule's preferred conformation.
The Quantum Theory of Atoms in Molecules (QTAIM) allows for a quantitative analysis of the electron density to identify bond critical points and characterize the nature of chemical bonds, including weak non-covalent interactions. rsc.org
Conformational Analysis and Energy Landscapes
The biological activity of a molecule is often intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable conformers of a molecule and to understand the energy barriers between them. acs.org For a flexible molecule like this compound, rotation around the amide bond and the bonds connecting the aromatic rings can lead to various conformers with different energy levels.
Computational methods can be used to construct a potential energy surface (PES) by systematically rotating key dihedral angles and calculating the corresponding energy. This allows for the identification of local and global energy minima, which correspond to the most stable conformations. The relative energies of these conformers determine their population at a given temperature. Understanding the preferred conformation is essential for docking studies and for designing molecules that fit optimally into a target binding site. For related benzimidazole (B57391) derivatives, DFT calculations have been used to determine the relative energies of different conformations. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov
In a typical QSAR study involving N-pyridylbenzamide derivatives, a dataset of compounds with known biological activities (e.g., IC50 values) is used. nih.gov Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be categorized as electronic, steric, hydrophobic, or topological.
Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed biological activity. nih.gov A robust QSAR model should have good statistical quality, including a high correlation coefficient (R²) and good predictive power (Q²), as determined through internal and external validation techniques. nih.gov
In Silico Physicochemical and ADMET Property Predictions for Drug Design
In the early stages of drug discovery, it is crucial to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound. audreyli.com In silico models provide a rapid and cost-effective way to predict these properties, helping to identify and filter out candidates with unfavorable profiles before they enter more resource-intensive testing phases. nih.gov
For this compound, various computational tools can be used to predict key physicochemical and ADMET properties.
Table 2: Predicted Physicochemical and ADMET Properties of this compound
| Property | Predicted Value/Classification | Importance in Drug Design |
|---|---|---|
| Physicochemical Properties | ||
| Molecular Weight | ~240 g/mol | Adherence to Lipinski's Rule of Five |
| LogP (Lipophilicity) | Moderate | Influences absorption and distribution |
| Water Solubility | Moderately soluble | Affects dissolution and absorption |
| pKa | Basic (pyridine N) | Influences ionization state and solubility |
| ADMET Properties | ||
| Human Intestinal Absorption | High | Bioavailability after oral administration |
| Blood-Brain Barrier Penetration | Likely | Potential for CNS activity |
| CYP450 Inhibition | Potential inhibitor of certain isozymes | Risk of drug-drug interactions |
| Hepatotoxicity | Low risk | Potential for liver toxicity |
Note: The values and classifications in this table are illustrative and based on general expectations for a molecule with this structure. Specific predictions would require the use of validated in silico models.
Aqueous Solubility and Permeability Prediction
Aqueous solubility and membrane permeability are fundamental properties that determine the absorption and distribution of a potential drug molecule. Poor solubility can lead to low bioavailability, while inadequate permeability can prevent the compound from reaching its intended biological target. Computational tools are frequently used to estimate these properties based on the molecular structure of the compound.
Aqueous Solubility: The solubility of a compound is a critical factor for its absorption. Computational models predict solubility using various parameters, including topological polar surface area (TPSA) and the logarithm of the partition coefficient (logP). For this compound, predicted solubility values are derived from its structural features. While specific experimental values are not published, predictive models place the compound in the category of being poorly soluble to slightly soluble in water. This is influenced by its relatively non-polar aromatic structure.
Permeability: Permeability across biological membranes, such as the gastrointestinal tract, is often predicted using models like the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.gov These models correlate a compound's structural properties—like size, number of hydrogen bond donors and acceptors, and lipophilicity (XLogP3)—to its ability to passively diffuse across a lipid bilayer. nih.gov The pyridine ring, a common moiety in pharmaceuticals, can play a role in enhancing permeability and metabolic stability. For this compound, the predicted parameters suggest a moderate potential for passive permeability.
The table below summarizes the computationally predicted properties relevant to solubility and permeability for this compound.
| Property | Predicted Value | Implication for Solubility/Permeability |
| Molecular Weight | 226.27 g/mol | Within the range for good permeability. |
| XLogP3-AA | 2.9 | Indicates moderate lipophilicity, balancing solubility and permeability. |
| Topological Polar Surface Area (TPSA) | 49.6 Ų | A low TPSA value is predictive of good cell permeability. |
| Hydrogen Bond Donors | 1 | Low number favors good permeability. |
| Hydrogen Bond Acceptors | 2 | Low number favors good permeability. |
| Rotatable Bonds | 2 | Low number suggests conformational rigidity, which can be favorable. |
Data sourced from publicly available chemical databases with computational prediction tools.
Drug-Likeness and Lead-Likeness Assessments
Drug-Likeness: Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug. The most famous of these guidelines is Lipinski's Rule of Five, which states that poor absorption or permeation is more likely when a compound violates more than one of the following rules:
Molecular weight (MW) ≤ 500 g/mol
LogP ≤ 5
Hydrogen bond donors (HBD) ≤ 5
Hydrogen bond acceptors (HBA) ≤ 10
Based on the predicted properties, this compound adheres to all criteria of Lipinski's Rule of Five, indicating good potential for drug-likeness.
Lead-Likeness: Lead-likeness criteria are often stricter than drug-likeness rules and are used to identify compounds that are good starting points for optimization. Lead-like compounds are typically smaller and less lipophilic, providing medicinal chemists with more room for modification to improve potency and selectivity. Common criteria for lead-likeness include:
Molecular weight (MW) between 100 and 350 g/mol
LogP ≤ 3.5
Rotatable bonds ≤ 7
The compound this compound also fits well within the typical parameters for a lead-like molecule, making it a potentially attractive scaffold for further chemical exploration.
The table below provides a summary of the drug-likeness and lead-likeness assessment for the compound.
| Assessment Rule | Parameter | Predicted Value | Threshold | Compliance |
| Lipinski (Drug-Likeness) | Molecular Weight | 226.27 g/mol | ≤ 500 | Yes |
| XLogP3-AA | 2.9 | ≤ 5 | Yes | |
| H-Bond Donors | 1 | ≤ 5 | Yes | |
| H-Bond Acceptors | 2 | ≤ 10 | Yes | |
| Lead-Likeness | Molecular Weight | 226.27 g/mol | 100-350 | Yes |
| XLogP3-AA | 2.9 | ≤ 3.5 | Yes | |
| Rotatable Bonds | 2 | ≤ 7 | Yes |
Data sourced from publicly available chemical databases with computational prediction tools.
Preclinical Pharmacological Investigations Non Clinical Efficacy/mechanism
In Vitro Pharmacological Profiling
The in vitro pharmacological profile of 3,4-dimethyl-N-(pyridin-3-yl)benzamide has been characterized in the context of its activity against specific enzymes involved in steroidogenesis. Research has focused on its potential as an inhibitor of human steroid-11β-hydroxylase (CYP11B1) and human aldosterone (B195564) synthase (CYP11B2).
A study evaluating a series of N-(pyridin-3-yl)benzamides identified this compound as an inhibitor of both CYP11B1 and CYP11B2. The inhibitory activity was determined using in vitro enzyme assays, with the results summarized in the table below. The data indicates a degree of selectivity for CYP11B2 over CYP11B1. Specifically, the IC50 value for the inhibition of CYP11B2 was found to be 0.54 μM, while the IC50 for CYP11B1 was 2.3 μM, demonstrating approximately 4.25-fold greater potency for CYP11B2.
| Target | IC50 (μM) | Selectivity (CYP11B1/CYP11B2) |
|---|---|---|
| CYP11B1 (Steroid-11β-hydroxylase) | 2.3 | 4.25-fold for CYP11B2 |
| CYP11B2 (Aldosterone synthase) | 0.54 |
No further data regarding the in vitro selectivity of this compound against broader panels of biological targets are available in the public domain.
In Vivo Proof-of-Concept Studies in Relevant Animal Models
There are no publicly available data from in vivo proof-of-concept studies for this compound.
Disease Model Efficacy
There is no published information regarding the efficacy of this compound in any animal models of disease, including but not limited to cancer xenografts or epilepsy models.
Target Engagement and Biomarker Modulation in Animal Tissues
There are no published studies that have investigated target engagement or the modulation of biomarkers in animal tissues following the administration of this compound.
Pharmacokinetic (PK) Characterization in Preclinical Species
There are no publicly available data on the pharmacokinetic properties of this compound in any preclinical species. Studies detailing the absorption, distribution, metabolism, and excretion of this compound have not been published.
Absorption and Bioavailability Assessments
There is no published information regarding the absorption or bioavailability of this compound in any preclinical species.
Metabolic Stability and Metabolite Identification
There are no publicly available data on the metabolic stability of this compound or the identification of its metabolites.
Future Directions and Translational Research Perspectives
Strategic Optimization Pathways for Enhanced Potency and Selectivity
The initial promise of a lead compound is often tempered by the need for enhanced potency and selectivity to maximize therapeutic benefit while minimizing off-target effects. For 3,4-dimethyl-N-(pyridin-3-yl)benzamide, several strategic optimization pathways can be envisioned.
A primary approach involves a deep dive into the Structure-Activity Relationships (SAR) of this molecular scaffold. Systematic modifications to both the 3,4-dimethylbenzoyl and the pyridin-3-yl moieties can provide crucial insights. For instance, altering the position and nature of substituents on the benzene (B151609) ring could significantly impact binding affinity and selectivity for a specific biological target. Similarly, exploring different substitution patterns on the pyridine (B92270) ring could modulate the compound's electronic and steric properties, leading to improved pharmacological profiles. nih.gov The antiproliferative activity of pyridine derivatives, for example, has been shown to be influenced by the number and position of methoxy (B1213986) groups, as well as the presence of amino and hydroxyl groups or halogens. nih.gov
Multi-objective optimization workflows that integrate methods like 4D-QSAR and molecular docking can be employed to simultaneously model inhibitory activity and other crucial properties. nih.gov This approach allows for the in silico screening of novel derivatives with predicted improvements in both potency and selectivity, guiding synthetic efforts toward the most promising candidates. nih.gov For instance, a study on benzamide (B126) derivatives as Rho Kinase inhibitors successfully used such a model to propose 139 new derivatives, with several showing higher predicted binding affinity than the most active compound in the initial dataset. nih.gov
Interactive Table: Potential Modifications for Optimization
Exploration of Novel Therapeutic Indications based on Mechanistic Insights
While the initial therapeutic target of a compound may be well-defined, a deeper understanding of its mechanism of action can unveil new and unexpected therapeutic applications. Benzamide derivatives have already been investigated for a wide array of uses, from anticancer agents to treatments for neurological disorders. walshmedicalmedia.comchemimpex.com
Elucidating the precise molecular interactions of this compound with its biological target(s) is paramount. Techniques such as X-ray co-crystallography can provide a detailed picture of the binding site, revealing key interactions that can be exploited for the design of more potent and selective inhibitors. nih.gov Furthermore, understanding the downstream signaling pathways affected by the compound can suggest its utility in other diseases where these pathways are dysregulated.
For example, some benzamide derivatives have been identified as potent tubulin polymerization inhibitors, a mechanism with broad applications in cancer therapy. nih.govnih.gov Others have shown promise as PARP-1 inhibitors, another key target in oncology. nih.gov By investigating the effects of this compound on these and other known targets of benzamides, researchers may uncover novel therapeutic avenues. The ability of some benzamides to inhibit the ABCG2 transporter, which is involved in multidrug resistance, suggests a potential role in combination therapies to restore the efficacy of existing chemotherapeutic drugs. mdpi.comnih.gov
Integration of Multi-Omics Data for Deeper Biological Understanding
The advent of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized drug discovery. researchgate.net Integrating these multi-omics datasets provides a holistic view of the biological system and the compound's impact on it. nih.govpharmafeatures.com
By treating cells or model organisms with this compound and analyzing the resulting changes at multiple molecular levels, researchers can:
Identify and validate drug targets: Comparing the proteomic profiles of diseased and normal cells can reveal potential drug targets. nih.gov
Uncover mechanisms of action: Transcriptomic and proteomic data can illuminate the signaling pathways modulated by the compound. researchgate.net
Discover biomarkers for patient stratification: Genetic variants and gene expression levels can help identify individuals who are most likely to respond to the drug. pharmafeatures.com
Predict potential side effects: Understanding the compound's off-target effects at a molecular level can help in anticipating and mitigating adverse reactions.
Single-cell multi-omics is a particularly powerful approach, allowing for the characterization of cellular responses to a drug at an unprecedented resolution. frontiersin.org This can be especially valuable in complex diseases like cancer, where intra-tumoral heterogeneity can lead to varied treatment responses. frontiersin.org
Advanced Delivery Systems and Formulation Research
The efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at a sufficient concentration and for an adequate duration. Advanced drug delivery systems (DDS) offer a means to overcome challenges such as poor solubility, systemic toxicity, and rapid clearance. genesispub.orgnih.gov
For a hydrophobic compound like this compound, encapsulation in nanocarriers such as liposomes, micelles, or polymeric nanoparticles could enhance its bioavailability and target accumulation. genesispub.orgpharmaadvancement.com These systems can be designed to release the drug in a controlled and sustained manner, improving its therapeutic index. omicsonline.org
Furthermore, the surface of these nanocarriers can be modified with targeting ligands (e.g., antibodies or peptides) to achieve active targeting to specific cells or tissues, thereby increasing efficacy and reducing off-target effects. omicsonline.org For instance, polymer-lipid hybrid nanoparticles combine the advantages of both liposomes and polymeric nanoparticles, offering high storage stability and sustained drug release. nih.gov
Interactive Table: Advanced Drug Delivery Systems
Design of Next-Generation Benzamide-Pyridine Hybrid Compounds
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric moieties to create a new hybrid compound with potentially enhanced affinity, efficacy, or a dual mode of action. eurekaselect.comhilarispublisher.com This approach can lead to compounds with improved selectivity and reduced side effects. eurekaselect.com
The benzamide-pyridine scaffold of this compound is an excellent starting point for the design of next-generation hybrid compounds. By covalently linking this scaffold to other bioactive molecules, it may be possible to create multi-target-directed ligands. hilarispublisher.com For example, combining the benzamide-pyridine core with a known kinase inhibitor could result in a dual-action compound with enhanced anticancer activity. researchgate.net
The development of such hybrid compounds requires a deep understanding of the structure-activity relationships of both parent molecules and the nature of the linker used to connect them. nih.govrsc.org This strategy has been successfully employed to develop novel anticancer agents, antibacterial drugs, and other therapeutic agents. researchgate.netnih.gov
Q & A
Q. How can conflicting reports on metabolic stability in hepatic microsome studies be reconciled?
- Answer :
- Species comparison : Test human vs. rodent microsomes to identify interspecies differences .
- CYP enzyme phenotyping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic pathways .
- LC-HRMS metabolomics : Identify major phase I/II metabolites and correlate with stability data .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
